Furil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Furil as a Precursor in Organic Synthesis:

Furil, also known as furan-2-ylmethanol or furfuryl alcohol, is a versatile organic compound with the formula C₅H₆O₂. It serves as a valuable starting material (precursor) for the synthesis of various other organic compounds due to its reactive functional groups: a furan ring and a primary alcohol group.

Researchers have utilized furil to synthesize a diverse range of molecules, including:

- Furan derivatives: Furil can be readily modified to form more complex furan derivatives through various reactions, such as alkylation, acylation, and condensation reactions. These furan derivatives can exhibit various functionalities and applications .

- Heterocyclic compounds: Furil can be incorporated into the structure of various heterocyclic compounds, which are molecules containing atoms of different elements in their rings. These heterocyclic compounds can possess diverse properties and applications in medicinal chemistry and materials science .

- Polymers: Furil can be used as a building block for the synthesis of polymers, such as polyesters and polyurethanes. These polymers can find various applications in materials science, coatings, and adhesives .

Furil in Medicinal Chemistry:

Furil has also attracted interest in the field of medicinal chemistry due to its potential applications in drug development. Researchers have explored furil as:

- A pharmacophore: A pharmacophore is a specific molecular arrangement that is believed to be responsible for a drug's interaction with a biological target. Furil's unique structure, containing both the furan ring and the alcohol group, might contribute to the binding affinity and activity of certain drug molecules .

- A scaffold for drug design: Furil can serve as a scaffold, a core structure upon which modifications can be made to generate new drug candidates with desired properties. By modifying the functional groups on the furil scaffold, researchers can potentially develop drugs with improved potency, selectivity, and pharmacokinetic profiles .

Furil in Material Science:

Furil has also found applications in material science research. Its unique properties, including thermal stability and chemical reactivity, make it a potential candidate for developing various materials, such as:

- Biodegradable polymers: Furil-based polymers are being explored for their potential use in developing biodegradable materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

- Functional materials: Researchers are investigating the use of furil in the development of functional materials with specific properties, such as conductivity, flame retardancy, and self-healing properties .

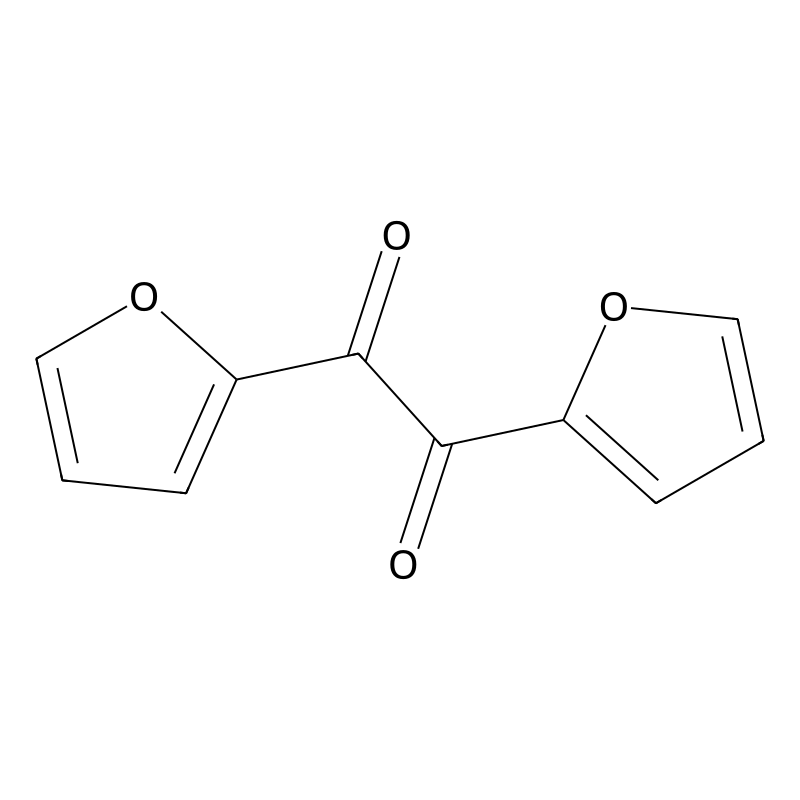

Furil, with the chemical formula CHO, is a yellow-brown crystalline compound known for its aromatic properties. It has a molar mass of approximately 190.15 g/mol and melts at a temperature range of 163 to 165 °C. Furil is classified as an organic compound and is recognized for its role in various

Key Reactions:- Hydrogenation: Converts Furil into hydrofuroin.

- Complex Formation: Used in the synthesis of metal complexes.

Furil exhibits various biological activities, including antibacterial and antifungal properties. Its derivatives are studied for potential therapeutic uses, particularly in treating infections caused by resistant strains of bacteria. The compound's ability to interact with biological macromolecules makes it a subject of interest in pharmacological research .

Biological Effects:- Antibacterial Activity: Effective against certain bacterial strains.

- Antifungal Properties: Demonstrated efficacy in inhibiting fungal growth.

Furil can be synthesized through several methods, including:

- Condensation Reactions: Typically involves the reaction of furfural with other reagents.

- Oxidative Methods: Utilizing oxidizing agents to convert precursors into Furil.

- Catalytic Processes: Employing catalysts to facilitate the formation of Furil from simpler organic compounds.

These methods allow for the production of Furil with varying degrees of purity and yield, depending on the specific conditions employed during synthesis .

Studies on the interactions of Furil with other compounds reveal its potential as a ligand in coordination chemistry. Research indicates that Furil can form stable complexes with transition metals, which may enhance its biological activity and broaden its application scope in medicinal chemistry .

Notable Interactions:- Metal Complex Formation: Enhances stability and bioactivity.

- Ligand Behavior: Acts as a ligand in various coordination complexes.

Furil shares structural similarities with several related compounds, which can be compared based on their chemical properties and biological activities:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Furfural | CHO | Precursor for Furil; used in synthesis. |

| Hydroxymethylfurfural | CHO | Derived from furfural; exhibits similar reactivity. |

| 2-Furoic Acid | CHO | Related compound with different functional groups; used in organic synthesis. |

Uniqueness of Furil

Furil's unique structure allows it to participate in specific reactions that are not characteristic of its similar compounds, particularly its ability to form stable metal complexes and its distinct biological activity profile.